N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide
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Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide, commonly known as EOI, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOI is a synthetic compound that possesses a unique chemical structure, which makes it an interesting molecule to study.
Scientific Research Applications
Pharmaceutical Synthesis
This compound has been explored for its utility in the synthesis of pharmaceuticals. The presence of the indole moiety is particularly interesting as it is a core structure in many natural products and drugs. For example, the compound’s structure suggests potential use in the synthesis of molecules with anti-inflammatory or analgesic properties .
Catalysis
The compound’s structure indicates potential use as a ligand in catalysis. Its complex structure could bind to metals and facilitate various catalytic processes, including hydrogenation and carbon-carbon bond formation, which are crucial in creating complex organic molecules .
Material Science
In material science, this compound could be used in the development of new polymers or coatings. Its molecular structure could impart specific characteristics like increased durability or chemical resistance when incorporated into materials .
Biological Studies
The compound’s ability to interact with biological molecules could make it a valuable tool in studying protein-ligand interactions. It could be used to probe the active sites of enzymes or to understand the binding mechanisms of receptors .
Analytical Chemistry
Due to its unique structure, the compound could serve as a standard or reagent in analytical chemistry applications. It could be used in chromatography to help identify or quantify other substances based on its known properties .
Environmental Science
The compound’s potential applications in environmental science could include its use as a sensor or indicator for the presence of specific pollutants. Its reactivity with certain chemicals could make it useful in monitoring environmental conditions .
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-5-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-24-19-10-6-9-16-18(12-11-17(21(16)19)22(24)26)23-20(25)13-14-27-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKMOKCNNHBVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC3=C(C=CC(=C32)C1=O)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide |
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